tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate
Overview
Description
tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methyl-5-nitropyridin-2-yl chloride. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide at low temperatures (around -5°C) for about 40 minutes. Methyl iodide is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature for an additional 1.5 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like sodium hydride and methyl iodide are commonly used.
Major Products:
Reduction: The major product is tert-Butyl (6-methyl-5-aminopyridin-2-yl)carbamate.
Oxidation: The major product is tert-Butyl (6-carboxy-5-nitropyridin-2-yl)carbamate.
Scientific Research Applications
tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to various biochemical effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- tert-Butyl carbazate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Compared to other carbamates, it has a higher potential for participating in a wider range of chemical reactions due to the electron-withdrawing nature of the nitro group .
Properties
IUPAC Name |
tert-butyl N-(6-methyl-5-nitropyridin-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-8(14(16)17)5-6-9(12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNSCGBZXFVXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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